Methyltrioctylammonium chloride

Vue d'ensemble

Description

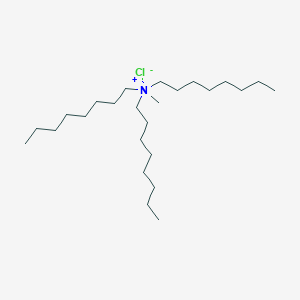

Methyltrioctylammonium chloride, also known as Aliquat 336, is a quaternary ammonium salt with the chemical formula C25H54ClN. It is a viscous liquid that ranges from colorless to pale orange and has a strong ammoniacal odor. This compound is widely used as a phase transfer catalyst and in solvent extraction processes due to its ability to facilitate the transfer of ions between aqueous and organic phases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyltrioctylammonium chloride can be synthesized through the reaction of trioctylamine with methyl chloride. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves heating the reactants to a temperature of around 170°C and maintaining this temperature for about 8 hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are placed in a reaction vessel, and the mixture is stirred continuously while maintaining the required temperature. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Methyltrioctylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: While not commonly involved in redox reactions itself, it can act as a phase transfer catalyst in such reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions with this compound include hydroxide ions, cyanide ions, and thiolate ions.

Major Products

The major products formed from reactions involving this compound depend on the specific nucleophile or reactant used. For example, when used as a catalyst in the synthesis of acridine dione derivatives, the major products are acridine diones .

Applications De Recherche Scientifique

Applications Overview

MTOAC serves multiple roles in chemical processes, primarily as a phase transfer catalyst and a reagent for metal extraction. Below are detailed applications:

Organic Chemistry

Phase Transfer Catalyst

MTOAC is extensively used as a phase transfer catalyst in various organic reactions. Its ability to facilitate the transfer of reactants between immiscible phases enhances reaction efficiency. Notable reactions include:

- Catalytic Oxidation of Cyclohexene : MTOAC catalyzes the oxidation of cyclohexene to 1,6-hexanedioic acid, providing an environmentally friendly alternative to traditional methods that produce hazardous waste .

- Synthesis of Acridine Dione Derivatives : It acts as a catalyst in the synthesis of acridine dione derivatives from aromatic aldehydes and dimedone under ultrasonic irradiation .

- Suzuki-Miyaura Cross-Coupling Reactions : MTOAC is employed in cross-coupling reactions involving aryl and heteroaryl chlorides in aqueous media .

Metal Extraction

Liquid Anion Exchanger

MTOAC functions as a liquid anion exchanger for the extraction of metals from aqueous solutions. Its applications include:

- Recovery of Heavy Metals : It has been successfully used for the extraction of metals such as palladium and platinum from exhausted catalysts .

- Wastewater Treatment : MTOAC facilitates the removal of heavy metals from wastewater, contributing to environmental remediation efforts .

Environmental Applications

MTOAC's role in environmental science includes:

- Waste Treatment : It has been utilized for the recovery of acids or acid salts from industrial waste streams, improving waste management practices .

- Foaming Control : In wastewater treatment containing anionic surfactants, MTOAC helps control foaming, enhancing treatment efficiency .

Case Study 1: Catalytic Oxidation

A study demonstrated that using MTOAC for the oxidation of cyclohexene resulted in higher yields and reduced by-products compared to traditional methods using nitric acid or potassium permanganate. The environmental impact was significantly lower due to reduced hazardous waste generation.

Case Study 2: Metal Recovery

In a project focused on recycling palladium from diesel oxidation catalysts, MTOAC was employed as part of a hydrometallurgical process. The results indicated high recovery rates of palladium while minimizing environmental impact through efficient metal extraction techniques .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Chemistry | Catalytic oxidation of cyclohexene | Environmentally friendly process |

| Synthesis of acridine dione derivatives | High yield under mild conditions | |

| Suzuki-Miyaura cross-coupling | Efficient coupling in aqueous media | |

| Metal Extraction | Recovery of palladium and platinum | High recovery rates |

| Wastewater treatment | Effective removal of heavy metals | |

| Environmental Applications | Acid recovery from industrial waste | Improved waste management |

| Foaming control in wastewater | Enhanced treatment efficiency |

Mécanisme D'action

Methyltrioctylammonium chloride exerts its effects primarily through its role as a phase transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases by forming ion pairs with the target ions. This enhances the solubility of the ions in the organic phase, allowing for more efficient reactions and separations. The molecular targets and pathways involved include the formation of ion pairs and the stabilization of transition states during chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trioctylmethylammonium chloride: Similar in structure and function, used as a phase transfer catalyst.

Methyltrialkylammonium chloride: A mixture of C8-C10 alkyl chains, also used in phase transfer catalysis.

Uniqueness

Methyltrioctylammonium chloride is unique due to its specific combination of three octyl groups and one methyl group attached to the nitrogen atom. This structure provides it with distinct solubility properties and catalytic efficiency, making it particularly effective in facilitating phase transfer reactions and the extraction of metal ions .

Activité Biologique

Methyltrioctylammonium chloride (MTOAC), a quaternary ammonium salt, is recognized for its diverse biological activities and applications in various fields, including catalysis and solvent extraction. This article explores the biological activity of MTOAC, highlighting its mechanisms, applications, and relevant research findings.

- Chemical Formula : CHN.Cl

- Molecular Weight : 404.16 g/mol

- CAS Number : 5137-55-3

- Physical State : Viscous liquid, colorless to pale orange

- Solubility : Partially soluble in water; soluble in organic solvents like chloroform and hexanes

MTOAC functions primarily as a phase-transfer catalyst and an ion-exchange agent. Its biological activity can be attributed to several mechanisms:

- Phase Transfer Catalysis : MTOAC facilitates the transfer of ions across phase boundaries, enhancing the efficiency of reactions that involve ionic species in different phases.

- Micelle Formation : At low concentrations, MTOAC can form micelles, which can encapsulate hydrophobic compounds, thus enhancing their solubility and bioavailability in aqueous environments .

- Metal Ion Extraction : MTOAC has been shown to effectively extract metal ions from solutions, which is particularly useful in bioremediation and recovery processes .

1. Catalytic Reactions

MTOAC has been utilized as a catalyst in various organic reactions:

- It catalyzes the synthesis of acridine dione derivatives from aromatic aldehydes and dimedone under ultrasonic irradiation, showcasing its role in facilitating complex organic transformations .

- In the Suzuki-Miyaura cross-coupling reaction, MTOAC serves as a catalyst for coupling aryl and heteroaryl chlorides in aqueous environments, promoting greener chemical processes .

2. Metal Ion Recovery

Research indicates that MTOAC is effective in extracting cobalt from mixed electrode materials in lithium-ion batteries. The study demonstrated that with optimal concentrations of MTOAC, cobalt extraction efficiencies reached up to 96.87%, while minimizing the loss of nickel . This property makes it valuable for recycling metals from electronic waste.

3. Lignin Removal

A study evaluated the effectiveness of MTOAC in removing lignin from sugarcane bagasse. The results indicated that MTOAC significantly enhanced lignin solubilization compared to conventional methods, suggesting its potential application in biomass processing for biofuel production .

Case Study 1: Cobalt Extraction Efficiency

A systematic study assessed the extraction efficiency of cobalt(II) using MTOAC from a solution containing nickel ions. The findings revealed that increasing the concentration of MTOAC improved cobalt extraction efficiency while maintaining low nickel loss rates. The optimal concentration was found to be 1.3 M, achieving a remarkable extraction efficiency .

| Concentration (M) | Cobalt Extraction Efficiency (%) | Nickel Loss Rate (%) |

|---|---|---|

| 0.5 | 75.00 | 5.00 |

| 1.0 | 85.50 | 2.50 |

| 1.3 | 96.87 | 0.89 |

| 1.5 | 97.76 | 1.20 |

Case Study 2: Lignin Solubilization

In another study focusing on biomass treatment, MTOAC was evaluated alongside sodium hydroxide for its ability to solubilize lignin from sugarcane bagasse. The results indicated that MTOAC enhanced lignin removal significantly compared to traditional methods, indicating its potential use in sustainable biomass processing .

Propriétés

IUPAC Name |

methyl(trioctyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBGEWXEAPTVCK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35675-86-6 (iodide), 22061-11-6 (Parent) | |

| Record name | Trioctylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044487 | |

| Record name | Methyltrioctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [Alfa Aesar MSDS] | |

| Record name | Methyltrioctylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5137-55-3, 63393-96-4 | |

| Record name | Trioctylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioctylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICAPRYLYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Q8S2MJ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyltrioctylammonium chloride interact with metal ions in solution?

A1: this compound acts as a phase transfer catalyst and extractant for metal ions. It forms ion pairs with anionic metal chloro complexes in the aqueous phase, facilitating their transfer into the organic phase. This interaction is influenced by factors like metal ion hydration, chloride salt concentration, and pH. [] ()

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C25H54NCl, and its molecular weight is 404.16 g/mol.

Q3: What spectroscopic techniques are used to characterize this compound and its interactions?

A3: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) to characterize this compound modified materials. UV-Vis spectrophotometry is used to quantify metal ion concentrations after complexation and extraction with this compound. [, , ] (, , )

Q4: Is this compound compatible with various organic solvents?

A4: Yes, this compound demonstrates good solubility in numerous organic solvents like chloroform, toluene, benzene, and various alcohols, making it versatile for liquid-liquid extraction processes. [, , ] (, , )

Q5: What are the main applications of this compound as a phase transfer catalyst?

A6: this compound is widely utilized in phase transfer catalysis for reactions like oxidations, alkylations, and esterifications. Its ability to transfer reactants between immiscible phases enhances reaction rates and yields. [, , ] (, , )

Q6: Can you elaborate on the role of this compound in metal extraction processes?

A7: this compound acts as an extractant by forming hydrophobic ion pairs with metal complexes in the aqueous phase. These ion pairs then partition into the organic phase, facilitating metal separation and recovery from aqueous solutions. [, , ] (, , )

Q7: How selective is this compound in extracting specific metal ions?

A8: The selectivity of this compound for metal extraction depends on factors like the metal's charge density, the presence of competing ions, and the nature of the organic solvent used. Studies have demonstrated its effectiveness in separating cobalt from nickel, as well as zinc and cadmium from iron. [, ] (, )

Q8: Has this compound been used in the development of analytical sensors?

A9: Yes, this compound has been successfully incorporated into optical sensors for the determination of cobalt and iron. Its ability to selectively bind with these metal ions in the presence of specific ligands allows for sensitive and selective detection. [, ] (, )

Q9: Have there been computational studies on the interactions of this compound with metal ions?

A10: While specific computational studies focusing solely on this compound and its metal ion interactions might be limited within the provided research, the field of computational chemistry offers valuable tools to study such interactions. Molecular dynamics simulations and quantum chemical calculations can provide insights into binding energies, geometries, and electronic properties of metal-methyltrioctylammonium chloride complexes. [] ()

Q10: How do structural modifications to the alkyl chains of quaternary ammonium salts like this compound affect their extraction efficiency?

A11: The length and branching of alkyl chains in quaternary ammonium salts influence their hydrophobicity and steric hindrance, which consequently impact their extraction efficiency and selectivity for specific metal ions. Longer alkyl chains generally enhance hydrophobicity and, therefore, extraction efficiency. [, ] (, )

Q11: Are there environmental concerns associated with the use of this compound?

A13: As with many chemicals, responsible handling and disposal practices are crucial for this compound. Research is ongoing to explore its environmental impact and potential for biodegradation. [, ] (, )

Q12: Can you describe some specific applications of this compound in wastewater treatment?

A14: this compound is employed in wastewater treatment for the removal of pollutants like dyes and heavy metals. It can be incorporated into systems like polymer inclusion membranes or used as an extractant in liquid-liquid extraction processes to selectively remove these contaminants from wastewater. [, , ] (, , )

Q13: What are the advantages of using this compound in microbial fuel cells?

A15: In microbial fuel cells, this compound can be used in the fabrication of proton exchange membranes. These membranes are crucial for separating the anode and cathode chambers, allowing for proton transport while preventing the mixing of reactants. [] ()

Q14: How does the solubility of this compound in different solvents affect its applications?

A16: The solubility of this compound plays a significant role in determining its suitability for specific applications. For instance, its high solubility in organic solvents makes it effective for liquid-liquid extraction, while its compatibility with certain polymers is crucial for its use in polymer inclusion membranes. [, ] (, )

Q15: What analytical techniques are commonly used to validate methods involving this compound?

A17: Validation of analytical methods using this compound often involves techniques like flame atomic absorption spectrometry (FAAS), inductively coupled plasma atomic emission spectrometry (ICP-AES), high-performance liquid chromatography (HPLC), and UV-Vis spectrophotometry. These techniques help assess parameters like accuracy, precision, linearity, and limits of detection. [, , ] (, , )

Q16: What are some other notable applications of this compound in scientific research?

A16: this compound finds use in various research areas, including:

- Extraction of heat-stable salts from amine CO2 solvents: It helps regenerate amine solutions used in carbon capture processes by removing degradation products. [] ()

- Synthesis of nanoparticles: It can act as a stabilizing agent and shape-directing template in the synthesis of nanoparticles like zinc oxide and gold. [] ()

- Drug analysis: It has been used in extraction techniques for analyzing pharmaceuticals like vincristine and fluoroquinolone antibiotics in biological samples. [, ] (, )

- Analysis of Traditional Chinese Medicines: Used in extraction and preconcentration methods for analyzing active compounds in complex herbal mixtures. [] ()

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.